molecular formula C18H11NO3S2 B3535410 3-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one

3-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one

Cat. No.: B3535410
M. Wt: 353.4 g/mol
InChI Key: CUWWWTNVGMMXAJ-UHFFFAOYSA-N
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Description

3-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole and chromenone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and anticancer properties .

Preparation Methods

The synthesis of 3-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . This reaction yields 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one involves its interaction with molecular targets such as voltage-gated sodium channels and GABA receptors. These interactions can modulate neuronal activity, leading to anticonvulsant effects . Additionally, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 3-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one include:

The uniqueness of this compound lies in its combined structural features of benzothiazole and chromenone, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3S2/c20-14(10-23-18-19-13-6-2-4-8-16(13)24-18)12-9-11-5-1-3-7-15(11)22-17(12)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWWWTNVGMMXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one

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